molecular formula C14H9NO2 B12837720 9-Oxo-9H-fluorene-1-carboxamide

9-Oxo-9H-fluorene-1-carboxamide

Cat. No.: B12837720
M. Wt: 223.23 g/mol
InChI Key: SMDKURVJWYOXSR-UHFFFAOYSA-N
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Description

9-Oxo-9H-fluorene-1-carboxamide: is a chemical compound that belongs to the class of fluorene derivatives It is characterized by the presence of a carboxamide group attached to the fluorene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-9H-fluorene-1-carboxamide typically involves the reaction of 9-oxo-9H-fluorene with an appropriate amine under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9-Oxo-9H-fluorene-1-carboxamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: It can participate in substitution reactions where the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: 9-Oxo-9H-fluorene-1-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

Biology: In biological research, this compound has been studied for its potential as an apoptosis inducer. It has shown activity in inducing programmed cell death in certain cancer cell lines, making it a candidate for further investigation in cancer therapy .

Medicine: The compound’s ability to induce apoptosis has implications for its use in developing new anticancer drugs. Its structure-activity relationship has been explored to optimize its efficacy and selectivity towards cancer cells .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 9-Oxo-9H-fluorene-1-carboxamide exerts its effects, particularly in inducing apoptosis, involves the activation of caspases. Caspases are a family of protease enzymes that play essential roles in programmed cell death. The compound interacts with specific molecular targets, leading to the activation of these enzymes and subsequent cell death. This pathway is crucial for its potential application in cancer therapy .

Comparison with Similar Compounds

  • N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide
  • N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide

Comparison: Compared to similar compounds, 9-Oxo-9H-fluorene-1-carboxamide stands out due to its specific structure-activity relationship. The presence of the carboxamide group and its position on the fluorene ring contribute to its unique biological activity. This compound has shown promising results in inducing apoptosis with sub-micromolar potencies, making it a valuable candidate for further research in medicinal chemistry .

Properties

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

IUPAC Name

9-oxofluorene-1-carboxamide

InChI

InChI=1S/C14H9NO2/c15-14(17)11-7-3-6-9-8-4-1-2-5-10(8)13(16)12(9)11/h1-7H,(H2,15,17)

InChI Key

SMDKURVJWYOXSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)N

Origin of Product

United States

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